molecular formula C9H10ClNO B1472704 1-(4-Chloropyridin-3-yl)-cyclobutanol CAS No. 1613238-98-4

1-(4-Chloropyridin-3-yl)-cyclobutanol

Cat. No. B1472704
CAS RN: 1613238-98-4
M. Wt: 183.63 g/mol
InChI Key: YBNGRROFOMUABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloropyridin-3-yl)-cyclobutanol is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloropyridin-3-yl)-cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloropyridin-3-yl)-cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1613238-98-4

Product Name

1-(4-Chloropyridin-3-yl)-cyclobutanol

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(4-chloropyridin-3-yl)cyclobutan-1-ol

InChI

InChI=1S/C9H10ClNO/c10-8-2-5-11-6-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2

InChI Key

YBNGRROFOMUABG-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=C(C=CN=C2)Cl)O

Canonical SMILES

C1CC(C1)(C2=C(C=CN=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-chloropyridine (CAN 36953-42-1, 1 g, 5.2 mmol) in dry THF (25.0 ml) cooled down to −15° C. under an argon atmosphere was added isopropyl magnesium chloride, lithium chloride complex 1.3M solution in THF (4.2 ml, 5.46 mmol) and the reaction mixture was stirred at −15° C. for 1 hour. To the reaction mixture at −15° C. was slowly added cyclobutanone (CAN 1191-95-3, 401 mg, 428 μl, 5.72 mmol) and the reaction was stirred at −15° C. for 2 hours. The reaction was then let to warm up to 0° C. and stirred at 0° C. for 2 hours. Reaction was quenched by addition of water and the reaction mixture was concentrated in vacuo. The residue was dissolved in ethylacetate and extraction with an 3.0M aqueous solution of ammonium chloride. The organic phase was dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/ethylacetate gradient to yield the title compound (832 mg, 78%) as a yellow oil. MS (ESI, m/z): 184.3 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Quantity
428 μL
Type
reactant
Reaction Step Three
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.